![molecular formula C15H23BrO B13193396 ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 4-methylhexyl group connected through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene typically involves the following steps:
Bromination: The starting material, 4-methylhexanol, undergoes bromination to form 4-(bromomethyl)-4-methylhexanol.
Etherification: The brominated product is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide to form the desired compound.
The reaction conditions often include:
Temperature: The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents used include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the 4-methylhexyl group.
4-Bromomethylbenzene: Similar but without the ether linkage and 4-methylhexyl group.
4-Methylhexyl Benzene: Lacks the bromomethyl group.
Uniqueness
({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene is unique due to the presence of both the bromomethyl and 4-methylhexyl groups connected through an ether linkage
Propriétés
Formule moléculaire |
C15H23BrO |
|---|---|
Poids moléculaire |
299.25 g/mol |
Nom IUPAC |
[4-(bromomethyl)-4-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-3-15(2,13-16)10-7-11-17-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |
Clé InChI |
KZEPOXBELNCKLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


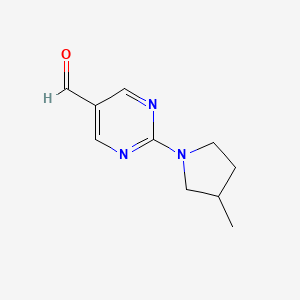


![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)
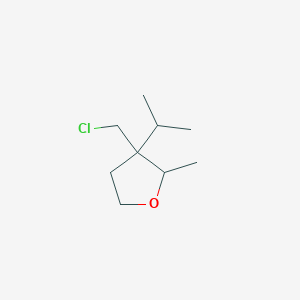
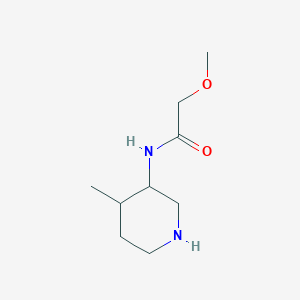
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
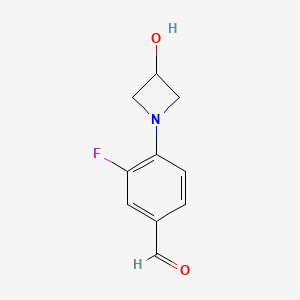
![Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13193379.png)
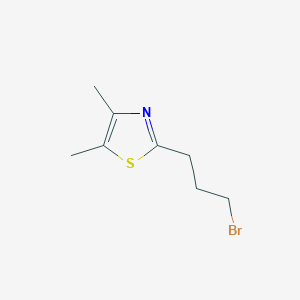
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)


